molecular formula C62H53N5O6 B14115491 2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine

2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine

Cat. No.: B14115491
M. Wt: 964.1 g/mol
InChI Key: XYUSNKSAJQHDSA-UHFFFAOYSA-N
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Description

4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its quinoxaline core, which is substituted with bis(4-methoxyphenyl)amino groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with appropriate amines to form intermediate compounds, which are then cyclized to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core and bis(4-methoxyphenyl)amino groups allow it to participate in electron transfer processes, making it an effective hole-transporting material in photovoltaic applications. Additionally, its ability to form stable complexes with metal ions can be leveraged in various catalytic and sensing applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) is unique due to its quinoxaline core, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in organic electronics and photovoltaics, where high performance and stability are crucial .

Properties

Molecular Formula

C62H53N5O6

Molecular Weight

964.1 g/mol

IUPAC Name

2,3-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine

InChI

InChI=1S/C62H53N5O6/c1-68-53-28-15-46(16-29-53)65(47-17-30-54(69-2)31-18-47)44-11-7-42(8-12-44)61-62(43-9-13-45(14-10-43)66(48-19-32-55(70-3)33-20-48)49-21-34-56(71-4)35-22-49)64-60-41-52(27-40-59(60)63-61)67(50-23-36-57(72-5)37-24-50)51-25-38-58(73-6)39-26-51/h7-41H,1-6H3

InChI Key

XYUSNKSAJQHDSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C3C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC

Origin of Product

United States

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